(2E)-3-(2,6-Difluoro-4-methoxyphenyl)-2-propenoic Acid Ethyl Ester
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Overview
Description
Ethyl(2E)-3-(2,6-difluoro-4-methoxyphenyl)acrylate is an organic compound with the molecular formula C12H10F2O3. This compound is characterized by the presence of a difluoromethoxyphenyl group attached to an acrylate moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,6-Difluoro-4-methoxyphenyl)-2-propenoic Acid Ethyl Ester typically involves the esterification of 2,6-difluoro-4-methoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2E)-3-(2,6-difluoro-4-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2,6-difluoro-4-methoxybenzoic acid.
Reduction: Formation of ethyl(2E)-3-(2,6-difluoro-4-methoxyphenyl)propanol.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Ethyl(2E)-3-(2,6-difluoro-4-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2,6-Difluoro-4-methoxyphenyl)-2-propenoic Acid Ethyl Ester involves its interaction with specific molecular targets. The difluoromethoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The acrylate moiety can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-methoxyphenylboronic Acid: Shares the difluoromethoxyphenyl group but differs in its functional group, being a boronic acid instead of an acrylate.
Ethyl 2-(2,6-difluoro-4-methoxyphenyl)-2-oxoacetate: Similar in structure but contains an oxoacetate group instead of an acrylate.
Uniqueness
Ethyl(2E)-3-(2,6-difluoro-4-methoxyphenyl)acrylate is unique due to its combination of the difluoromethoxyphenyl group with an acrylate moiety, providing distinct reactivity and applications compared to similar compounds
Properties
IUPAC Name |
ethyl (E)-3-(2,6-difluoro-4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-3-17-12(15)5-4-9-10(13)6-8(16-2)7-11(9)14/h4-7H,3H2,1-2H3/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWHUTBSXIHTJQ-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1F)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1F)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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